molecular formula C12H9N5OS B286637 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile

5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B286637
M. Wt: 271.3 g/mol
InChI Key: XBZIMPKIUIZETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C13H9N5O2S, and it is a member of the pyrazole family of compounds.

Mechanism of Action

The mechanism of action of 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile is not yet fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile has several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile in lab experiments is its potent anti-tumor activity. This makes it an excellent candidate for the development of new cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile. One area of research is in the development of new cancer drugs that are based on this compound. Another area of research is in the investigation of the compound's potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential side effects.

Synthesis Methods

The synthesis of 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile involves the reaction of 6-methoxy-2-mercaptobenzothiazole with 4-cyanopyrazole in the presence of anhydrous potassium carbonate. The reaction is carried out in dimethylformamide (DMF) solvent at a temperature of 120°C. The resulting product is then purified by recrystallization to obtain the final compound.

Scientific Research Applications

5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile has shown potential applications in various scientific research fields. One of the primary areas of research is in the development of new drugs for the treatment of cancer. This compound has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Molecular Formula

C12H9N5OS

Molecular Weight

271.3 g/mol

IUPAC Name

5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C12H9N5OS/c1-18-8-2-3-9-10(4-8)19-12(16-9)17-11(14)7(5-13)6-15-17/h2-4,6H,14H2,1H3

InChI Key

XBZIMPKIUIZETH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(=C(C=N3)C#N)N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(=C(C=N3)C#N)N

Origin of Product

United States

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